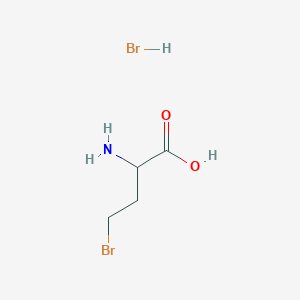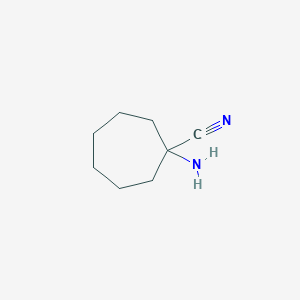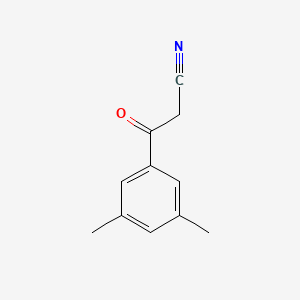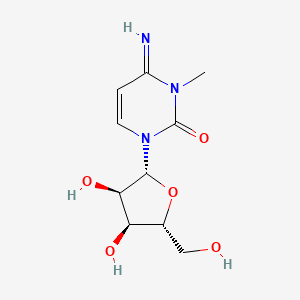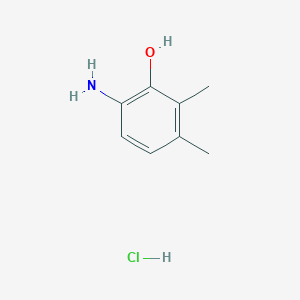胺 CAS No. 19475-28-6](/img/structure/B1283245.png)
[3-(二甲氨基)丙基](丙基)胺
描述
“3-(Dimethylamino)propylamine” is a weakly basic, colorless liquid . It is used as an intermediate in the synthesis of various pharmacologically active and medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
“3-(Dimethylamino)propylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)propylamine" .Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)propylamine” is represented by the linear formula: (CH3)2N(CH2)3NH2 .Chemical Reactions Analysis
“3-(Dimethylamino)propylamine” is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
“3-(Dimethylamino)propylamine” has a molar mass of 102.181 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg mL−1, a boiling point of 132.1 °C, and a refractive index (nD) of 1.435–1.436 .科学研究应用
医学研究中的生物偶联
该化合物用于 EDC 生物偶联,这是制备医学研究变体的关键过程。系统研究表明,虽然在优化该反应用于水性应用方面已经取得了进展,但在识别干扰产物形成的条件和副反应方面仍然存在挑战。模型肽和 affibody 蛋白质研究说明了生物偶联的效率,突出了该化合物在复杂系统中促进这些反应的作用 (Totaro 等人,2016 年)。
动力蛋白 GTPase 抑制
对第二代吲哚类抑制剂开发的研究发现,叔二甲氨基-丙基部分对于抑制动力蛋白 GTPase 至关重要,动力蛋白 GTPase 是一种参与细胞内吞等细胞过程的酶。这一发现强调了该化合物在针对细胞机制的治疗剂开发中的重要性 (Gordon 等人,2013 年)。
物理性质分析
对胺的水溶液的研究,包括 3-二甲氨基-1-丙胺,为其在酸性气体分离过程中的行为提供了有价值的数据。通过分析密度、声速、动态粘度和表面张力等物理性质,研究人员深入了解了最适合传质控制操作的系统 (Blanco 等人,2017 年)。
催化与合成
在催化领域,该化合物因其在氢化过程中的作用而受到探索。在钯催化剂上 3-(二甲氨基)丙腈氢化的研究揭示了各种胺的形成,提供了对反应途径和反应条件影响的见解。这项研究有助于理解催化选择性和效率 (Krupka 等人,2000 年)。
这些研究共同突出了 3-(二甲氨基)丙基胺在科学研究中的多方面应用,从生物偶联和酶抑制到物理性质分析和催化过程。该化合物参与和促进各种反应的能力使其成为推进医学、化学和材料科学研究的宝贵工具。
安全和危害
未来方向
“3-(Dimethylamino)propylamine” is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi . The future directions of “3-(Dimethylamino)propylamine” could involve further exploration of its potential applications in these areas.
作用机制
Target of Action
3-(Dimethylamino)propylamine (DMAPA) is a versatile intermediate that is widely used to functionalize various pharmacologically active medicinally important compounds . .
Mode of Action
DMAPA is known to interact with its targets through a variety of mechanisms. For instance, it can form assemblies with different reactivity due to hydrogen bonding . This allows DMAPA to influence the composition and compositional heterogeneity of copolymers .
Biochemical Pathways
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
Pharmacokinetics
It is known that dmapa is a weakly basic, colorless liquid . Its vapor pressure is 5 mmHg at 20 °C, and it has a density of 0.812 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
DMAPA is known to cause severe skin burns and eye damage . It is also a known skin irritant, and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .
Action Environment
The action of DMAPA can be influenced by environmental factors. For instance, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers in the case of the radical copolymerizations of DMAPA with n-dodecyl acrylate or n-dodecyl methacrylate in toluene .
属性
IUPAC Name |
N',N'-dimethyl-N-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-9-7-5-8-10(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAUABGOWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261514 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19475-28-6 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(dimethylamino)propyl](propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




